2-(2-Fluoropyridin-4-yl)propanoic acid
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Overview
Description
2-(2-Fluoropyridin-4-yl)propanoic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoropyridin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 2-fluoropyridine can be synthesized by reacting 2-aminopyridine with sodium nitrite in the presence of hydrofluoric acid . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using reagents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoropyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as tetrabutylammonium fluoride in dimethylformamide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized pyridine compounds.
Scientific Research Applications
2-(2-Fluoropyridin-4-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as anti-inflammatory and analgesic properties.
Agrochemicals: The compound is explored for its use in developing new agricultural products with improved physical, biological, and environmental properties.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 2-(2-Fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards biological targets. This can result in various pharmacological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.
2-(2-Fluorobiphenyl-4-yl)propanoic acid: Another fluorinated derivative with potential medicinal applications.
Fluchloraminopyr: A fluorinated pyridine used as a herbicide.
Uniqueness
2-(2-Fluoropyridin-4-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both a fluorine atom and a propanoic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and agrochemicals.
Properties
IUPAC Name |
2-(2-fluoropyridin-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5(8(11)12)6-2-3-10-7(9)4-6/h2-5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYSCIYCBCNCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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